Exostemin
CAS No.: 16281-62-2
Cat. No.: VC0191226
Molecular Formula: C18H16O6
Molecular Weight: 328.32
* For research use only. Not for human or veterinary use.

CAS No. | 16281-62-2 |
---|---|
Molecular Formula | C18H16O6 |
Molecular Weight | 328.32 |
IUPAC Name | 8-hydroxy-5,7-dimethoxy-4-(4-methoxyphenyl)chromen-2-one |
Standard InChI | InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)12-8-15(19)24-18-16(12)13(22-2)9-14(23-3)17(18)20/h4-9,20H,1-3H3 |
SMILES | COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C(=CC(=C3O)OC)OC |
Chemical Structure and Properties
Exostemin, chemically identified as 8-hydroxy-5,7-dimethoxy-4-(4-methoxyphenyl)chromen-2-one, belongs to the phenylcoumarin class of compounds. It features a coumarin skeleton with a phenyl group at position 4 and various methoxy and hydroxy substituents. The compound is also known as 5,7,4′-trimethoxy-8-hydroxy-4-phenylcoumarin (exostemin I) in some literature .
The basic molecular structure consists of a chromene core with a carbonyl group at position 2, creating the characteristic 2H-1-benzopyran-2-one framework of coumarins. The phenyl substituent at position 4 contains a methoxy group at its para position, while the coumarin nucleus is further functionalized with methoxy groups at positions 5 and 7, and a hydroxy group at position 8 .
Physical and Chemical Properties
The detailed physical and chemical properties of exostemin are summarized in the following table:
The compound's moderately positive XLogP3 value (2.6) suggests reasonable lipophilicity, which may influence its absorption and distribution in biological systems. The presence of one hydrogen bond donor and six acceptors indicates potential for intermolecular interactions that could be relevant to its biological activity .
Natural Occurrence and Botanical Sources
Exostemin has been primarily isolated from plants belonging to the Rubiaceae family, specifically from species within the genus Exostema. This family is known for producing a diverse array of secondary metabolites with potential medicinal properties.
Source Plants and Distribution
The primary botanical sources of exostemin include:
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Exostema acuminatum - A plant species where exostemin was identified as one of several phenylcoumarins present in its chemical profile .
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Chiococca alba - Another Rubiaceae species reported to contain exostemin, though less information is available about its concentration and distribution within this plant .
Exostema species are distributed primarily throughout Latin America, particularly in Mexico, the Caribbean, and parts of Central America. These plants have historically been used in traditional medicine systems of these regions, with applications that align with some of the observed bioactivities of their constituent compounds .
Phytochemical Context
In the broader phytochemical context, exostemin exists alongside other structurally related compounds in Exostema species. The stem bark of Exostema acuminatum contains several phenylcoumarins in addition to exostemin, including:
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5,7,4′-trimethoxy-4-phenylcoumarin
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7,4′-dimethoxy-5-hydroxy-4-phenylcoumarin
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5,7,4′-trimethoxy-3′-hydroxy-4-phenylcoumarin
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5,7,4′-trimethoxy-8,3′-dihydroxy-4′-phenylcoumarin
Spectral Characteristics and Chemical Identification
The structural elucidation and confirmation of exostemin rely on various spectroscopic techniques. The PubChem database indicates the availability of 13C Nuclear Magnetic Resonance (NMR) spectral data for exostemin, which aids in its identification and structural characterization .
Spectroscopic Data
Biosynthetic Pathway and Chemical Classification
Exostemin belongs to the class of polyketides, specifically categorized as a neoflavonoid within the flavonoid subgroup . Understanding its biosynthetic origin provides insight into its structural features and potential biological roles.
Chemical Classification
According to the LIPID MAPS classification system, exostemin is categorized under:
This classification reflects its structural relationship to flavonoids, though with a distinct arrangement of the phenyl substituent that differentiates neoflavonoids from other flavonoid subclasses.
Research Status and Future Directions
Current Research Limitations
The available literature primarily focuses on the identification and structural characterization of exostemin in plant materials. Detailed studies on its pharmacological properties, mechanism of action, and potential therapeutic applications remain to be conducted. Additionally, information regarding its biosynthesis, ecological role, and distribution across different plant species is relatively sparse.
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